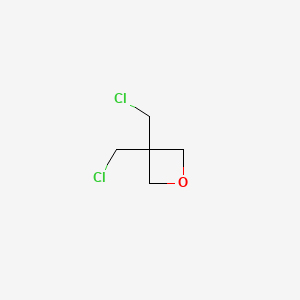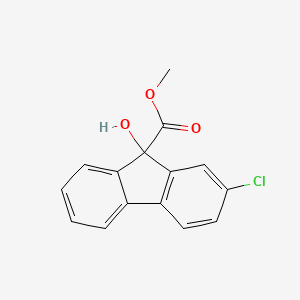
Tricyclohexylstannanylium;hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclohexylstannanylium;hydroxide is an organotin compound characterized by the presence of three cyclohexyl groups attached to a tin atom, along with a hydroxide ion Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tricyclohexylstannanylium;hydroxide typically involves the reaction of tricyclohexyltin chloride with a hydroxide source. One common method is the reaction of tricyclohexyltin chloride with sodium hydroxide in an aqueous medium. The reaction proceeds as follows:
(C6H11)3SnCl+NaOH→(C6H11)3SnOH+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Tricyclohexylstannanylium;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tricyclohexyltin oxide.
Reduction: It can be reduced to form tricyclohexyltin hydride.
Substitution: The hydroxide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reactions with halides or alkoxides typically occur in the presence of a suitable solvent, such as tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Tricyclohexyltin oxide.
Reduction: Tricyclohexyltin hydride.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
Tricyclohexylstannanylium;hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in drug delivery systems.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of tricyclohexylstannanylium;hydroxide involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Tricyclohexylstannanylium;hydroxide can be compared with other organotin compounds, such as:
Tributyltin hydroxide: Similar in structure but with butyl groups instead of cyclohexyl groups.
Triphenyltin hydroxide: Contains phenyl groups instead of cyclohexyl groups.
Trimethyltin hydroxide: Features methyl groups instead of cyclohexyl groups.
Uniqueness: this compound is unique due to the presence of bulky cyclohexyl groups, which can influence its steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and selectivity.
特性
IUPAC Name |
tricyclohexylstannanylium;hydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2;/q;;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMMILVIRZAPLE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[OH-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13121-70-5 |
Source


|
| Record name | Cyhexatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13121-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)








![zinc;1-sulfanyl-N-[2-[[sulfanyl(sulfido)methylidene]amino]propyl]methanimidothioate](/img/structure/B7801890.png)

